N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide is a heterocyclic compound that combines a thiazolopyrimidine ring system with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step often starts with the reaction of 2-thiouracil derivatives with appropriate alkylating agents to form S-alkylated intermediates. These intermediates undergo intramolecular cyclization to form the thiazolopyrimidine ring.
Attachment of the Benzamide Group: The thiazolopyrimidine core is then reacted with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of ethoxy groups with various nucleophiles.
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Mechanism of Action
The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. This interaction can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds like 5H-thiazolo[3,2-a]pyrimidin-5-ones, which share the thiazolopyrimidine core.
Benzamide Derivatives: Compounds such as N-(3,4-dimethoxybenzyl)-benzamide, which have similar benzamide groups.
Uniqueness
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide is unique due to the combination of its thiazolopyrimidine and benzamide moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-5-25-14-8-7-13(9-15(14)26-6-2)17(23)21-16-12(4)20-19-22(18(16)24)11(3)10-27-19/h7-10H,5-6H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVIAAICCSDMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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